3-(Dimethylamino)-1-(3-fluoro-4-methoxyphenyl)propan-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aldi-2 involves the reaction of 3-fluoro-4-methoxybenzaldehyde with dimethylamine and acetone under acidic conditions to form the desired product. The reaction typically proceeds through a series of steps including condensation, reduction, and purification to yield Aldi-2 in its hydrochloride form .
Industrial Production Methods
Industrial production of Aldi-2 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in powder form and stored under desiccated conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Aldi-2 primarily undergoes substitution reactions due to the presence of its reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of Aldi-2, which can be further utilized in different chemical applications .
Scientific Research Applications
Aldi-2 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition, particularly aldehyde dehydrogenases.
Medicine: Investigated for its potential therapeutic applications in diseases related to aldehyde dehydrogenase dysfunction.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
Aldi-2 exerts its effects by covalently binding to the active site cysteine of aldehyde dehydrogenases. This binding occurs through an enzyme-mediated β-elimination process, generating a vinyl-ketone intermediate that modifies the enzyme’s active site. This modification inhibits the enzyme’s activity, preventing the oxidation of aldehydes to carboxylic acids .
Comparison with Similar Compounds
Similar Compounds
Disulfiram: Another aldehyde dehydrogenase inhibitor used in the treatment of chronic alcoholism.
Daidzin: A natural aldehyde dehydrogenase inhibitor found in certain plants.
Cyanamide: A compound used in the treatment of alcohol dependence by inhibiting aldehyde dehydrogenase
Uniqueness of Aldi-2
Aldi-2 is unique due to its specific covalent inhibition mechanism, which involves the formation of a vinyl-ketone intermediate. This mechanism provides a more targeted and potent inhibition compared to other aldehyde dehydrogenase inhibitors .
Properties
Molecular Formula |
C12H16FNO2 |
---|---|
Molecular Weight |
225.26 g/mol |
IUPAC Name |
3-(dimethylamino)-1-(3-fluoro-4-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C12H16FNO2/c1-14(2)7-6-11(15)9-4-5-12(16-3)10(13)8-9/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
RNKMLXKYVDDHBX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(=O)C1=CC(=C(C=C1)OC)F |
Origin of Product |
United States |
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